molecular formula C13H10BrNO3 B8354578 1-(4-Bromo-benzyloxy)-3-nitro-benzene

1-(4-Bromo-benzyloxy)-3-nitro-benzene

Cat. No. B8354578
M. Wt: 308.13 g/mol
InChI Key: GMUOCOJHTGJZAO-UHFFFAOYSA-N
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Patent
US08338605B2

Procedure details

3-Nitro-phenol (1.00 g, 7.189 mmol) was treated with 4-bromo-benzyl bromide (1.976 g, 7.90 mmol) following the procedure of 189a providing the tile compound (2.1 g, 97%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.976 g
Type
reactant
Reaction Step One
[Compound]
Name
189a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[Br:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Br)=[CH:14][CH:13]=1>>[Br:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][O:10][C:6]2[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)O
Name
Quantity
1.976 g
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Step Two
Name
189a
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(COC2=CC(=CC=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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